1-Hydroxy-2-methoxyanthraquinone
CAS No.: 6003-11-8
Cat. No.: VC21278342
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6003-11-8 |
---|---|
Molecular Formula | C15H10O4 |
Molecular Weight | 254.24 g/mol |
IUPAC Name | 1-hydroxy-2-methoxyanthracene-9,10-dione |
Standard InChI | InChI=1S/C15H10O4/c1-19-11-7-6-10-12(15(11)18)14(17)9-5-3-2-4-8(9)13(10)16/h2-7,18H,1H3 |
Standard InChI Key | BYQWRZGQEZAOPQ-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Canonical SMILES | COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Introduction
Chemical Structure and Physicochemical Properties
1-Hydroxy-2-methoxyanthraquinone (CAS Number: 6003-11-8) is a quinone derivative with the molecular formula C₁₅H₁₀O₄. The compound features a planar anthraquinone scaffold with a hydroxyl group at position 1 and a methoxy group at position 2. This substitution pattern influences its chemical reactivity, spectroscopic properties, and biological activities. The compound's structure creates opportunities for hydrogen bonding and other intermolecular interactions that affect its physical properties and behavior in various systems. The systematic IUPAC name for this compound is 1-hydroxy-2-methoxyanthracene-9,10-dione, though it is also known by several synonyms including alizarin-2-methyl ether .
Key Physicochemical Data
The following table summarizes the principal physicochemical properties of 1-Hydroxy-2-methoxyanthraquinone:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀O₄ |
Molecular Weight | 254.237 g/mol |
CAS Number | 6003-11-8 |
Density | 1.4 g/cm³ |
Boiling Point | 465.4°C at 760 mmHg |
Flash Point | 181.2°C |
Exact Mass | 254.058 |
Polar Surface Area (PSA) | 63.6 |
LogP | 2.1762 |
Index of Refraction | 1.662 |
Hazard Code | Xi (Irritant) |
HS Code | 2914690090 |
These physical properties collectively define the behavior of 1-Hydroxy-2-methoxyanthraquinone in various chemical, biological, and industrial contexts . The relatively high boiling point (465.4°C) indicates strong intermolecular forces, likely due to the planar structure allowing for efficient π-stacking. The moderate LogP value of 2.1762 suggests a balance between hydrophilicity and lipophilicity, which has implications for its solubility profile and potential for membrane permeability in biological systems. The polar surface area of 63.6 further supports this balanced character, making it an interesting candidate for pharmaceutical applications where membrane permeability is a consideration.
Nomenclature and Synonyms
1-Hydroxy-2-methoxyanthraquinone is known by several alternative names in the scientific literature and commercial contexts. Understanding these synonyms is essential for comprehensive literature searches and identifying the compound across different databases and publications. The recognized synonyms include:
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1-hydroxy-2-methoxy-9,10-anthracenedione
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1-Hydroxy-2-methoxy-anthrachinon
-
Anthraquinone,1-hydroxy-2-methoxy
-
Alizarin-2-methylaether
These nomenclature variations reflect different naming conventions and historical development of chemical nomenclature systems. The relationship to alizarin (1,2-dihydroxyanthraquinone) is evident in some synonyms, indicating the compound's connection to this important anthraquinone derivative that has been historically used as a red dye.
Photochemical Properties and Research Findings
Photochemical Behavior of O-Acyl Derivatives
Significant research has been conducted on the photochemical properties of O-acyl derivatives of 1-Hydroxy-2-methoxyanthraquinone. A comprehensive study employing nanosecond laser flash photolysis investigated the primary processes in photochromic reactions of five O-acylic derivatives containing different functional groups in the migrating acyl: methyl (I), tolyl (II), phenyl (III), ethoxyl (IV), and diethylamino (V) .
The research revealed that the triplet-triplet absorption spectra of the reactive triplet states could be detected for quinones IV and V, allowing measurement of the rate constants for the primary photochemical step. Temperature dependence studies of these rate constants enabled the determination of Arrhenius parameters. Interestingly, the nature of the migrant significantly influenced the activation energy of both thermal and photochemical reactions of acyl migration .
Activation Energy Comparisons
The activation energy for thermal migration showed a notable pattern, increasing from 37.9 ± 0.2 kJ/mol for compound I to significantly higher values of 66.5 ± 0.7 kJ/mol for compound V. In contrast, the photochemical process exhibited considerably lower activation energy values: 15.9 ± 0.8 and 26.0 ± 1.7 kJ/mol for compounds IV and V, respectively . This substantial difference in activation energies between thermal and photochemical processes provides valuable insights into the reaction mechanism and potential applications in photoswitchable materials.
The following table summarizes the key activation energy findings:
Compound | Migrating Group | Thermal Migration Activation Energy (kJ/mol) | Photochemical Migration Activation Energy (kJ/mol) |
---|---|---|---|
I | Methyl | 37.9 ± 0.2 | Not determined |
IV | Ethoxyl | Not specified | 15.9 ± 0.8 |
V | Diethylamino | 66.5 ± 0.7 | 26.0 ± 1.7 |
The research confirmed that photochemical migration of acyl groups is an adiabatic process occurring on the triplet potential energy surface . This finding is significant for understanding the fundamental photochemical mechanisms of anthraquinone derivatives and for designing new photochromic and photoswitchable materials based on this scaffold.
Comparison with Structural Isomers
2-Hydroxy-1-methoxyanthraquinone: The Positional Isomer
A closely related compound to 1-Hydroxy-2-methoxyanthraquinone is its positional isomer, 2-Hydroxy-1-methoxyanthraquinone (CAS: 6170-06-5). This isomer features the same functional groups but in reversed positions, with the hydroxyl group at position 2 and the methoxy group at position 1. Despite their structural similarity, their biological properties and natural sources show interesting differences .
2-Hydroxy-1-methoxyanthraquinone has been isolated as a natural product from Morinda lucida Benth. (Rubiaceae), a plant used in traditional medicine in various parts of Africa. This isomer has demonstrated significant antimicrobial activity, making it a compound of interest for potential antibiotic development .
Biological Activities of the Positional Isomer
Research on 2-Hydroxy-1-methoxyanthraquinone has revealed promising biological activities that may also inform investigations into 1-Hydroxy-2-methoxyanthraquinone. The positional isomer has been shown to inhibit osteoclast tartrate-resistant acid phosphatase (TRAP) activity and bone resorption, suggesting potential applications in treating osteoporosis and other bone-related disorders . This activity highlights the importance of the hydroxyl and methoxy group positioning in determining biological effects.
The differential activities observed between these positional isomers underscore the critical influence of substituent positions on the anthraquinone scaffold and suggest that even minor structural changes can lead to significant alterations in biological activity profiles.
Related Anthraquinone Derivatives and Their Activities
1,3-dihydroxy-2-methoxy anthraquinone
Another structurally related compound is 1,3-dihydroxy-2-methoxy anthraquinone, which contains an additional hydroxyl group at position 3 compared to 1-Hydroxy-2-methoxyanthraquinone. Research has shown that this trisubstituted anthraquinone exhibits antioxidant properties when evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) reagent .
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